molecular formula C15H17NO2S B2730379 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid CAS No. 852388-79-5

2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid

Cat. No. B2730379
CAS RN: 852388-79-5
M. Wt: 275.37
InChI Key: TVRPZMALZMJHMK-UHFFFAOYSA-N
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Description

2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid, also known as BC-1, is a novel compound. It has a CAS Number of 852388-79-5 . The IUPAC name for this compound is [1-(1,3-benzothiazol-2-ylmethyl)cyclopentyl]acetic acid . The molecular weight of this compound is 275.37 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H17NO2S/c17-14(18)10-15(7-3-4-8-15)9-13-16-11-5-1-2-6-12(11)19-13/h1-2,5-6H,3-4,7-10H2,(H,17,18) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid include a molecular weight of 275.37 . More specific physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Cyclometalation and Crystal Structure Analysis

Cyclometalated compounds, including derivatives of benzothiazoles, have significant applications in the field of organometallic chemistry. Research demonstrates the preparation and structural analysis of nonpolymeric, acetate-bridged, multiply cyclopalladated compounds derived from benzothiazoles. These compounds exhibit unique topologies, such as counterhinged molecular boxes, highlighting their potential in designing novel molecular structures with specific physical or chemical properties (B. O. and P. Steel, 1998).

Synthesis of Heterocyclic Compounds

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles containing benzothiazolylthiol groups involves condensing derivatives of (2-benzothiazolylthio)acetic acid with various reagents. This process leads to the creation of heterocyclic compounds that have potential applications in medicinal chemistry and drug design, showcasing the versatility of benzothiazole derivatives in synthesizing bioactive molecules (В. И. Келарев et al., 2012).

Antiproliferative and Apoptotic Activities

Benzothiazoles, such as 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), demonstrate significant antiproliferative and apoptosis-inducing activities against human leukemia cells. The molecular mechanisms involve reactive oxygen species generation, mitochondrial membrane potential decrease, caspase activation, and DNA fragmentation, indicating their potential as anticancer agents (A. Repický, S. Jantová, L. Cipak, 2009).

Photophysical Properties of Cyclopalladated Complexes

Cyclopalladated complexes of benzothiazoles exhibit unique photophysical properties, including fluorescence in solution at room temperature. These properties are of interest for applications in materials science, particularly in the development of new luminescent materials for use in various technologies (F. S. Mancilha et al., 2011).

Antitumor Activity of Benzothiazole Derivatives

The antitumor activities of benzothiazole derivatives, particularly 2-(4-aminophenyl)benzothiazoles, have been explored due to their selective potency against various cancer cell lines. The role of metabolism and the chemical nature of these compounds are critical in their mode of action, offering insights into novel therapeutic strategies for cancer treatment (M. Chua et al., 1999).

properties

IUPAC Name

2-[1-(1,3-benzothiazol-2-ylmethyl)cyclopentyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c17-14(18)10-15(7-3-4-8-15)9-13-16-11-5-1-2-6-12(11)19-13/h1-2,5-6H,3-4,7-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRPZMALZMJHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC2=NC3=CC=CC=C3S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid

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